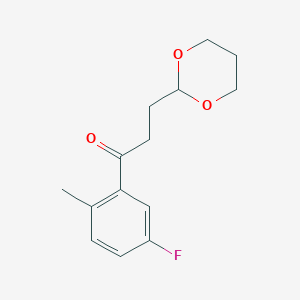![molecular formula C21H18N2O4S2 B1326259 2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 942597-98-0](/img/structure/B1326259.png)
2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and single crystal X-ray diffraction . Unfortunately, specific structural details for this compound are not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, specific physical and chemical properties for this compound are not available in the retrieved sources .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Thiophene derivatives have been recognized for their anti-inflammatory properties. The compound , with its thiophene moiety, could be pivotal in the development of new anti-inflammatory drugs. Its structure allows for interaction with biological targets that can modulate inflammatory responses in the body .
Antipsychotic Potential
The biphenyl structure of this compound suggests potential applications in neuropsychiatric treatment. Biphenyl compounds have been used in the synthesis of drugs that target central nervous system receptors, which could be beneficial for treating disorders such as schizophrenia .
Anti-Arrhythmic Effects
Compounds containing both cyano and thiophene groups have shown promise in cardiovascular research, particularly in the development of anti-arrhythmic medications. Their ability to modulate ionic channels in cardiac cells can be crucial for correcting irregular heartbeats .
Antifungal and Antimicrobial Activity
The specific structure of this compound, especially the presence of the sulfonamido group, may enhance its utility as an antifungal and antimicrobial agent. Research indicates that similar structures have been effective against a range of bacterial and fungal species .
Antioxidant Properties
The cyano group attached to the aromatic ring system in the compound can act as a radical scavenger, suggesting its use as an antioxidant. This property is essential in preventing oxidative stress-related diseases .
Estrogen Receptor Modulation
Thiophene derivatives have been used in the synthesis of drugs that act on estrogen receptors. This compound could be investigated for its potential to act as a selective estrogen receptor modulator, which is significant in the treatment of hormone-related cancers .
Anti-Mitotic Activity
The structural complexity of this compound, including the biphenyl and thiophene rings, might interact with microtubules, exhibiting anti-mitotic activity. This is particularly relevant in cancer research, where inhibition of cell division is a key therapeutic strategy .
Kinase Inhibition
Kinases are enzymes that play a vital role in signal transduction and cell regulation. The compound’s structure suggests it could be a lead molecule in the design of kinase inhibitors, which are important in targeted cancer therapies .
Safety and Hazards
Propriétés
IUPAC Name |
3-cyano-4-[4-[3-(propan-2-ylsulfonylamino)thiophen-2-yl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-13(2)29(26,27)23-19-9-10-28-20(19)15-5-3-14(4-6-15)18-8-7-16(21(24)25)11-17(18)12-22/h3-11,13,23H,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTSETQAHJSXHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=C(SC=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

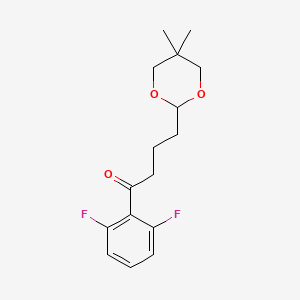

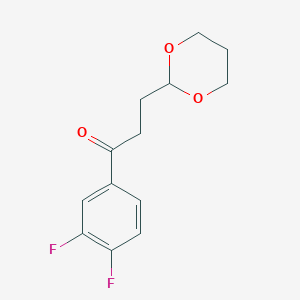
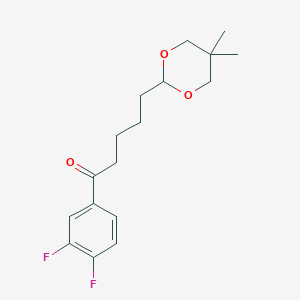


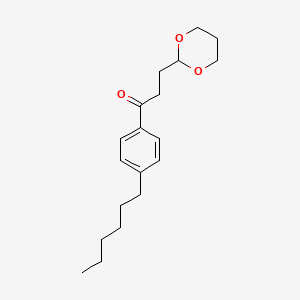
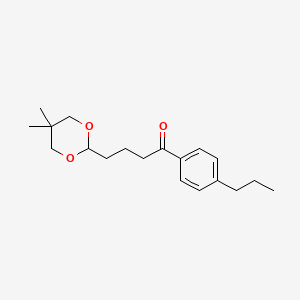

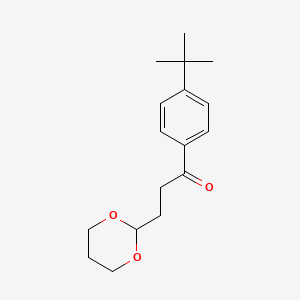

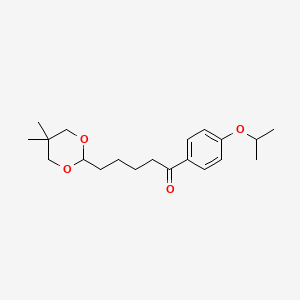
![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)
